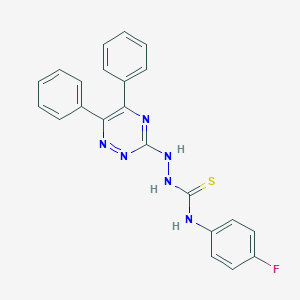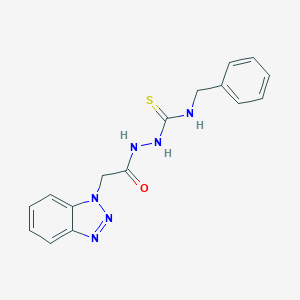![molecular formula C17H15N5S2 B292734 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292734.png)
5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as ADT or ADT-OH, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ADT-OH is a thienopyridine derivative that has been synthesized through a multistep process, and its unique structure has made it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH has been shown to inhibit the activity of the enzyme AKT, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth. 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH is its potent anti-cancer activity, which makes it a promising candidate for further research in the field of cancer therapeutics. However, one of the limitations of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for further studies.
Direcciones Futuras
There are several future directions for research on 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH, including the optimization of its synthesis process to improve the yield of the final product, the investigation of its potential use as an anti-inflammatory agent, and the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH involves several steps, including the formation of a thienopyridine intermediate, followed by the introduction of a triazole and a thione moiety. The process of synthesizing 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH is complex and involves the use of several reagents and solvents, making it a challenging task. However, the yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH is in medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-OH has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C17H15N5S2 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N5S2/c1-9-8-10(2)19-16-12(9)13(18)14(24-16)15-20-21-17(23)22(15)11-6-4-3-5-7-11/h3-8H,18H2,1-2H3,(H,21,23) |
Clave InChI |
IGDHNWPCOXVVII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NNC(=S)N3C4=CC=CC=C4)N)C |
SMILES canónico |
CC1=CC(=NC2=C1C(=C(S2)C3=NNC(=S)N3C4=CC=CC=C4)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 4-chlorobenzoate](/img/structure/B292653.png)
![1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B292655.png)

![N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-N'-phenylcarbamimidothioic acid](/img/structure/B292659.png)


![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)
![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)
![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)


![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)